molecular formula C17H21NO5 B12672248 Dimethyl (R)-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate CAS No. 81972-26-1

Dimethyl (R)-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate

Cat. No.: B12672248
CAS No.: 81972-26-1
M. Wt: 319.4 g/mol
InChI Key: MNFPNKBAFYXTDU-AFJFWAEGSA-N
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Description

Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

The synthesis of Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the ester groups: This can be achieved through esterification reactions involving carboxylic acids and alcohols under acidic conditions.

    Introduction of the amine group: This step involves the reaction of an appropriate amine with the intermediate compound, often under basic conditions to facilitate the nucleophilic substitution.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using coupling reagents and catalysts to enhance the reaction efficiency.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups.

Scientific Research Applications

Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and other materials.

Mechanism of Action

The mechanism by which Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate exerts its effects involves its interaction with specific molecular targets. The ester and amine groups allow it to participate in various biochemical reactions, including enzyme catalysis and receptor binding. The pathways involved often include the modification of proteins or nucleic acids, leading to changes in cellular function.

Comparison with Similar Compounds

Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the configuration of their double bonds and the presence of additional functional groups, which can influence their reactivity and applications.

Properties

CAS No.

81972-26-1

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

dimethyl (2Z)-2-(1-hydroxyethylidene)-3-[(1R)-1-phenylethyl]iminopentanedioate

InChI

InChI=1S/C17H21NO5/c1-11(13-8-6-5-7-9-13)18-14(10-15(20)22-3)16(12(2)19)17(21)23-4/h5-9,11,19H,10H2,1-4H3/b16-12-,18-14?/t11-/m1/s1

InChI Key

MNFPNKBAFYXTDU-AFJFWAEGSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N=C(CC(=O)OC)/C(=C(\C)/O)/C(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)N=C(CC(=O)OC)C(=C(C)O)C(=O)OC

Origin of Product

United States

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